molecular formula C13H22N2O B13797978 1,2,3,4-Tetrahydro-1-(1-oxopropyl)-5-(2-piperidinyl)pyridine

1,2,3,4-Tetrahydro-1-(1-oxopropyl)-5-(2-piperidinyl)pyridine

Cat. No.: B13797978
M. Wt: 222.33 g/mol
InChI Key: LNZRGMLQBYDXRU-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-(1-oxopropyl)-5-(2-piperidinyl)pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyridine ring, a piperidine ring, and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1-(1-oxopropyl)-5-(2-piperidinyl)pyridine typically involves multi-step organic reactions. One common method might include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: This step might involve the use of piperidine or its derivatives in a nucleophilic substitution reaction.

    Addition of the Ketone Group: The ketone group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-(1-oxopropyl)-5-(2-piperidinyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-(1-oxopropyl)-5-(2-piperidinyl)pyridine would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-(1-oxopropyl)-5-(2-pyridinyl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.

    1,2,3,4-Tetrahydro-1-(1-oxopropyl)-5-(2-morpholinyl)pyridine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

1,2,3,4-Tetrahydro-1-(1-oxopropyl)-5-(2-piperidinyl)pyridine is unique due to its specific combination of functional groups and ring structures, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

1-(5-piperidin-2-yl-3,4-dihydro-2H-pyridin-1-yl)propan-1-one

InChI

InChI=1S/C13H22N2O/c1-2-13(16)15-9-5-6-11(10-15)12-7-3-4-8-14-12/h10,12,14H,2-9H2,1H3

InChI Key

LNZRGMLQBYDXRU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC(=C1)C2CCCCN2

Origin of Product

United States

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